molecular formula C6H6ClN3 B2564240 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1310379-33-9

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2564240
CAS No.: 1310379-33-9
M. Wt: 155.59
InChI Key: MLLPMJOMXVPVFB-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids.

    Reduction Products: Reduction can yield pyrazole alcohols or amines.

Scientific Research Applications

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

    4-Chloro-1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Another derivative of pyrazole with different functional groups.

Uniqueness: this compound is unique due to the presence of both a chloro group and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-chloro-1-methylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLPMJOMXVPVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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